1-(2-Aminoethyl)-3-propylurea hydrochloride 1-(2-Aminoethyl)-3-propylurea hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864060-52-5
VCID: VC2971440
InChI: InChI=1S/C6H15N3O.ClH/c1-2-4-8-6(10)9-5-3-7;/h2-5,7H2,1H3,(H2,8,9,10);1H
SMILES: CCCNC(=O)NCCN.Cl
Molecular Formula: C6H16ClN3O
Molecular Weight: 181.66 g/mol

1-(2-Aminoethyl)-3-propylurea hydrochloride

CAS No.: 1864060-52-5

Cat. No.: VC2971440

Molecular Formula: C6H16ClN3O

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)-3-propylurea hydrochloride - 1864060-52-5

Specification

CAS No. 1864060-52-5
Molecular Formula C6H16ClN3O
Molecular Weight 181.66 g/mol
IUPAC Name 1-(2-aminoethyl)-3-propylurea;hydrochloride
Standard InChI InChI=1S/C6H15N3O.ClH/c1-2-4-8-6(10)9-5-3-7;/h2-5,7H2,1H3,(H2,8,9,10);1H
Standard InChI Key IOYZESBAFPHTTR-UHFFFAOYSA-N
SMILES CCCNC(=O)NCCN.Cl
Canonical SMILES CCCNC(=O)NCCN.Cl

Introduction

Chemical Identity and Structure

1-(2-Aminoethyl)-3-propylurea hydrochloride is a crystalline solid with molecular formula C₆H₁₆ClN₃O. The structure consists of a central urea moiety (-NH-CO-NH-) with a propyl group attached to one nitrogen and an aminoethyl group attached to the other, forming a hydrochloride salt.

Molecular Properties

PropertyValueSource
Chemical FormulaC₆H₁₆ClN₃O
Molecular Weight181.66 g/mol
IUPAC Name1-(2-aminoethyl)-3-propylurea hydrochloride
SMILES NotationCCCNC(=O)NCCN.Cl
InChIInChI=1S/C6H15N3O.ClH/c1-2-4-8-6(10)9-5-3-7;/h2-5,7H2,1H3,(H2,8,9,10);1H
InChIKeyIOYZESBAFPHTTR-UHFFFAOYSA-N
Parent Compound3-(2-Aminoethyl)-1-propylurea (CID 60926589)

Structural Features

The compound contains three functional groups of interest:

  • A urea group (-NH-CO-NH-) serving as the central structural component

  • A primary amine group (-NH₂) at the terminus of the ethyl chain

  • A propyl chain (-CH₂CH₂CH₃) attached to one of the urea nitrogens

The hydrochloride salt formation occurs at the primary amine group, converting the free base to a more stable, water-soluble form that is typical for pharmaceutical and research applications of amine-containing compounds.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be reasonably expected for 1-(2-Aminoethyl)-3-propylurea hydrochloride:

Physical Properties

PropertyExpected ValueBasis for Estimation
AppearanceWhite to off-white crystalline solidCommon for hydrochloride salts of similar structures
SolubilityHighly soluble in water; moderately soluble in alcohols; poorly soluble in non-polar solventsTypical for hydrochloride salts of amine compounds
Melting PointLikely 150-220°C rangeBased on similar urea derivatives
pH (1% solution)Likely 4.0-6.0Typical for amine hydrochloride salts

Chemical Reactivity

The compound contains several reactive centers:

  • The primary amine group can participate in:

    • Nucleophilic substitution reactions

    • Acylation/alkylation reactions

    • Imine formation with aldehydes and ketones

  • The urea functionality can engage in:

    • Hydrogen bonding (both as donor and acceptor)

    • Complexation with metal ions or anions

    • Hydrolysis under extreme pH conditions

  • The salt form imparts enhanced stability but can be converted to the free base in alkaline conditions.

Spectroscopic Characteristics

Based on structural features and comparison with similar compounds, the following spectroscopic properties can be anticipated:

Nuclear Magnetic Resonance (NMR) Data

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃CH₂CH₂-0.9-1.0triplet3H
CH₃CH₂CH₂-1.5-1.6sextet2H
-CH₂NH- (propyl)3.1-3.2quartet2H
-CH₂CH₂NH₂2.8-3.0multiplet2H
-NHCH₂CH₂-3.4-3.5multiplet2H
-NH-CO-NH-6.0-6.5broad singlet2H
-NH₃⁺7.8-8.2broad singlet3H

This NMR profile is estimated based on chemical shift patterns observed in similar urea derivatives documented in the literature .

Related Compounds and Comparative Analysis

Understanding the properties and applications of structurally related compounds can provide insights into the potential utility of 1-(2-Aminoethyl)-3-propylurea hydrochloride:

Structurally Similar Compounds

CompoundStructural DifferencesKey Properties/ApplicationsSource
1-(2-Aminoethyl)-3-ethylurea hydrochlorideEthyl instead of propyl groupUsed as a building block in organic synthesis
1-Amino-3-(2-aminoethyl)urea dihydrochlorideAdditional amino group on urea nitrogenPotential chelating agent
3-(Trimethoxysilyl)propyl ureaContains silyl group; no terminal amineSurface modification of materials
N-(3-Aminopropyl)methacrylamide hydrochlorideAcrylamide instead of ureaPolymer synthesis, surface functionalization

Structure-Activity Relationships

The literature on urea derivatives suggests that:

  • The urea functional group can serve as both hydrogen bond donor and acceptor, important for molecular recognition and binding to biomolecules .

  • Terminal amine groups provide sites for further functionalization and can contribute to water solubility and biological activity .

  • The alkyl chain length (propyl in this case) affects lipophilicity and membrane permeability, which can influence biological activity .

Analytical Methods

For the identification and characterization of 1-(2-Aminoethyl)-3-propylurea hydrochloride, several analytical techniques would be appropriate:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be suitable for purity analysis and quantification. Based on similar compounds, the following conditions might be appropriate:

ParameterRecommended Condition
ColumnC18 reversed-phase
Mobile PhaseGradient of water/acetonitrile with 0.1% formic acid
DetectionUV (210-220 nm) and/or mass spectrometry
Retention TimeExpected between 2-5 minutes under standard conditions

Mass Spectrometry

The expected fragmentation pattern would include:

  • Molecular ion [M+H]⁺: m/z 146 (free base)

  • Fragment ions: m/z 129 (loss of NH₃), m/z 104 (loss of propyl), m/z 87 (urea fragment)

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